![molecular formula C16H18ClN5O B4693898 N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4693898.png)
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride
Vue d'ensemble
Description
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1989 by researchers at the pharmaceutical company, Burroughs Wellcome. Since then, it has been the subject of numerous scientific studies due to its potential applications in the treatment of obesity, diabetes, and cardiovascular disease.
Mécanisme D'action
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride is a selective β3-adrenergic receptor agonist. The β3-adrenergic receptor is primarily expressed in adipose tissue and is involved in the regulation of lipolysis, thermogenesis, and glucose uptake. Activation of the β3-adrenergic receptor by N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride leads to increased lipolysis and thermogenesis in brown adipose tissue, resulting in increased energy expenditure and weight loss. It also increases glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
In addition to its effects on energy expenditure and glucose metabolism, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride has also been shown to have other physiological effects. It has been shown to reduce blood pressure in hypertensive animals, possibly through its vasodilatory effects. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride is its potential off-target effects on other adrenergic receptors. This can complicate the interpretation of experimental results and may require the use of additional controls.
Orientations Futures
There are several potential future directions for research on N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Further studies are needed to determine the optimal dosing and duration of treatment, as well as its long-term safety and efficacy.
Another area of interest is its potential use in the treatment of cardiovascular disease. N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride has been shown to have vasodilatory effects and reduce blood pressure in animal models, suggesting that it may have potential as a therapeutic agent for hypertension and other cardiovascular conditions.
Finally, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride may have potential as a tool for studying the β3-adrenergic receptor and its role in various physiological processes. Further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify additional targets for therapeutic intervention.
Applications De Recherche Scientifique
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride has been extensively studied for its potential applications in the treatment of obesity, diabetes, and cardiovascular disease. In animal studies, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride has been shown to increase energy expenditure and promote weight loss by activating brown adipose tissue. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
Propriétés
IUPAC Name |
N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O.ClH/c1-2-17-12-13-7-6-10-15(11-13)22-16-18-19-20-21(16)14-8-4-3-5-9-14;/h3-11,17H,2,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDWUKBMGGUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.